molecular formula C13H15ClO3 B14591173 2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate CAS No. 61110-04-1

2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate

Cat. No.: B14591173
CAS No.: 61110-04-1
M. Wt: 254.71 g/mol
InChI Key: PPCGRVNGDYILLJ-UHFFFAOYSA-N
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Description

2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate is an organic compound with the molecular formula C13H15ClO3. It is a derivative of phenylpropanoate and contains a chloroacetyl group, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate typically involves the Friedel-Crafts acylation of chloroacetyl chloride with different substituted arenes . The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic media.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted phenylpropanoates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloroacetyl)-5-methylphenyl 2-methylpropanoate involves its interaction with molecular targets through its functional groups. The chloroacetyl group can undergo nucleophilic substitution reactions, while the ester group can be hydrolyzed by esterases. These interactions lead to the formation of various products that can exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields highlight its importance.

Properties

CAS No.

61110-04-1

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

[2-(2-chloroacetyl)-5-methylphenyl] 2-methylpropanoate

InChI

InChI=1S/C13H15ClO3/c1-8(2)13(16)17-12-6-9(3)4-5-10(12)11(15)7-14/h4-6,8H,7H2,1-3H3

InChI Key

PPCGRVNGDYILLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCl)OC(=O)C(C)C

Origin of Product

United States

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